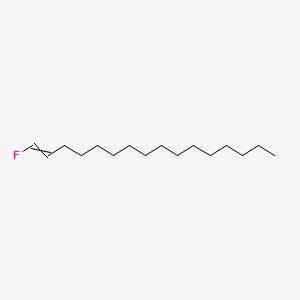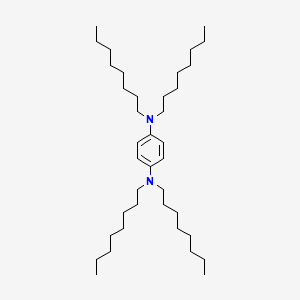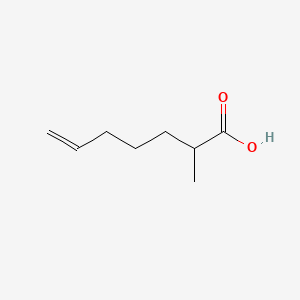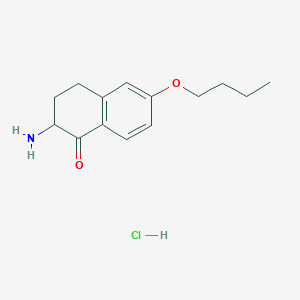
2-Ethyl-3,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is a branched alkanol and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-Ethyl-3,3-dimethylbutan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .
Comparaison Avec Des Composés Similaires
2-Ethyl-3,3-dimethylbutan-1-ol can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butanol: This compound has a similar structure but lacks the ethyl group at the second carbon position.
3,3-Dimethylbutan-2-ol: This isomer has the hydroxyl group attached to the second carbon instead of the first carbon.
2-Ethyl-1-butanol: This compound has a similar structure but lacks the two methyl groups at the third carbon position.
The uniqueness of this compound lies in its specific branching and the position of the hydroxyl group, which influence its chemical reactivity and applications.
Propriétés
Numéro CAS |
66576-56-5 |
|---|---|
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
2-ethyl-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-9)8(2,3)4/h7,9H,5-6H2,1-4H3 |
Clé InChI |
WOVMYJCSCISMAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)

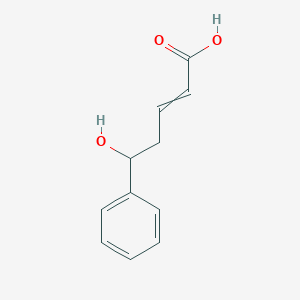
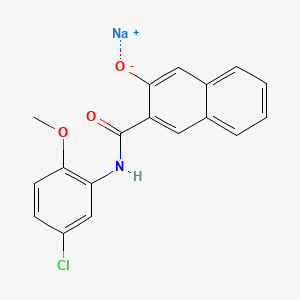
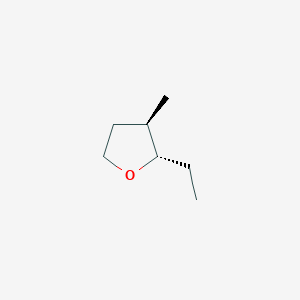
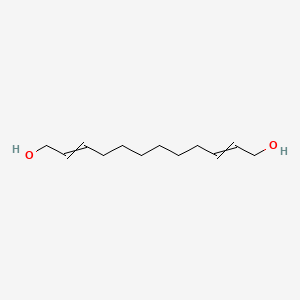

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)

